molecular formula C22H24BrN3O4 B11331038 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11331038
M. Wt: 474.3 g/mol
InChI Key: ZLQMTFIAJRNCQN-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a diverse array of functional groups, including a bromine atom, a furan ring, a piperazine ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a Heck coupling reaction between a furan derivative and a suitable halide.

    Formation of the Piperazine Moiety: The piperazine ring is typically introduced via a nucleophilic substitution reaction using a piperazine derivative and an appropriate leaving group.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs targeting various diseases. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the various rings in its structure may allow it to bind to active sites or allosteric sites on proteins, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the furan and piperazine rings, making it less complex.

    N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    6-bromo-N-[2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the piperazine ring, which may influence its biological activity.

Uniqueness

The uniqueness of 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24BrN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24BrN3O4/c1-14-3-5-20(29-14)17(26-9-7-25(2)8-10-26)13-24-22(28)21-12-18(27)16-11-15(23)4-6-19(16)30-21/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,24,28)

InChI Key

ZLQMTFIAJRNCQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N4CCN(CC4)C

Origin of Product

United States

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